molecular formula C15H12ClNO2 B1363872 N-(2-benzoylphenyl)-2-chloroacetamide CAS No. 23207-75-2

N-(2-benzoylphenyl)-2-chloroacetamide

Cat. No. B1363872
CAS RN: 23207-75-2
M. Wt: 273.71 g/mol
InChI Key: HIMNRRQRDQNAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoylphenyl)-2-chloroacetamide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has been identified as a novel series of antidiabetic N-(2-benzoylphenyl)-l-tyrosine derivatives which are potent, selective PPARγ agonists .


Molecular Structure Analysis

The molecular structure of N-(2-benzoylphenyl)-2-chloroacetamide has been investigated using Density Functional Theory (DFT). The geometry of the compound was optimized by the B3LYP method with a 6-311+G (d) basis set . Further details about the molecular structure would require more specific studies.

Scientific Research Applications

Synthetic Applications

N-(2-Benzoylphenyl)-2-chloroacetamide and its derivatives are frequently used in chemical syntheses. For instance, N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide was synthesized by reacting 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole with N-benzyl-2-chloroacetamide, showcasing its role in creating complex organic structures (Wei Wang et al., 2008). Additionally, it's used as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones, indicating its versatility in organic synthesis (B. Janardhan et al., 2014).

Biological and Pharmaceutical Research

In the pharmaceutical field, derivatives of N-(2-benzoylphenyl)-2-chloroacetamide have been identified as potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. This discovery has led to the development of potent antihyperglycemic and antihyperlipidemic agents, showcasing the compound's potential in treating conditions like type 2 diabetes (B. Henke et al., 1998). Moreover, its analogues have shown promise in cancer treatment, indicating their potential as anti-tumor and proapoptotic compounds (B. T. Prabhakar et al., 2006).

Material Science and Photovoltaics

N-(2-Benzoylphenyl)-2-chloroacetamide derivatives have also found applications in material sciences. For example, their use in dye-sensitized solar cells (DSSCs) has been explored, with certain compounds showing good light-harvesting efficiency and free energy of electron injection, making them potential candidates for photovoltaic applications (Y. Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(2-benzoylphenyl)-2-chloroacetamide is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a crucial role in regulating genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . It is implicated in numerous diseases including obesity, diabetes, atherosclerosis, and cancer .

Mode of Action

N-(2-benzoylphenyl)-2-chloroacetamide interacts with PPARγ as an activator . The activation of PPARγ leads to the modulation of macrophage functions such as proinflammatory activities, and stimulates the uptake of oxidized low-density lipoprotein (x-LDL) . This interaction results in changes in the expression of genes regulated by PPARγ, influencing various metabolic and inflammatory processes .

Biochemical Pathways

The activation of PPARγ by N-(2-benzoylphenyl)-2-chloroacetamide affects several biochemical pathways. These include pathways involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The downstream effects of these pathway alterations include improved insulin sensitivity, changes in fat cell development, altered lipid metabolism, and reduced inflammation .

Pharmacokinetics

The compound’s interaction with pparγ suggests it may have good bioavailability, as pparγ is a nuclear receptor that can be readily accessed by small molecules .

Result of Action

The activation of PPARγ by N-(2-benzoylphenyl)-2-chloroacetamide can lead to a variety of molecular and cellular effects. These include changes in gene expression related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . These changes can result in improved insulin sensitivity, changes in fat cell development and function, altered lipid metabolism, and reduced inflammation .

properties

IUPAC Name

N-(2-benzoylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNRRQRDQNAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366413
Record name N-(2-benzoylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-benzoylphenyl)-2-chloroacetamide

CAS RN

23207-75-2
Record name N-(2-benzoylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-benzoylphenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-benzoylphenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.